molecular formula C18H16FN3O2 B2495585 4-(4-fluorophenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 333768-16-4

4-(4-fluorophenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2495585
CAS No.: 333768-16-4
M. Wt: 325.343
InChI Key: JSSOFNWHAXUUGW-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidinone derivative of significant interest in medicinal chemistry research. This class of compounds is recognized as a privileged scaffold, forming the core structure for a wide range of biologically active molecules . Dihydropyrimidinones are historically associated with calcium channel blocking activity, and ongoing research explores their potential across various therapeutic areas . The specific substitution pattern on this molecule, featuring a 4-fluorophenyl group at the 4-position and a phenylcarboxamide at the 5-position, is designed to modulate its electronic properties, lipophilicity, and overall binding affinity for target receptors. Researchers are investigating such structural motifs for developing novel agents, with scientific literature reporting analogues with potential applications in addressing conditions such as pulmonary hypertension and chronic obstructive pulmonary disease (COPD) . The compound serves as a key intermediate for further chemical elaboration, allowing researchers to synthesize more complex, targeted libraries for high-throughput screening and structure-activity relationship (SAR) studies. It is strictly for research and further manufacturing applications, and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4-fluorophenyl)-6-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c1-11-15(17(23)21-14-5-3-2-4-6-14)16(22-18(24)20-11)12-7-9-13(19)10-8-12/h2-10,16H,1H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSOFNWHAXUUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-fluorophenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H18FN3O2
  • Molecular Weight : 325.34 g/mol
  • CAS Number : 125995-03-1

Pharmacological Activities

The compound exhibits a range of biological activities that can be categorized as follows:

Anticancer Activity

Research indicates that tetrahydropyrimidine derivatives possess anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism : Induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several bacterial strains. Notably:

  • Bacteria Tested : Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : Ranges from 32 to 128 µg/mL depending on the strain.

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory responses:

  • In Vitro Assays : Reduction in the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cultures.
  • Potential Applications : Treatment of inflammatory diseases such as rheumatoid arthritis.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : Potential interaction with receptors involved in inflammation and immune response modulation.

Case Studies

Several studies have explored the effects of this compound in various experimental settings:

Study 1: Anticancer Potential

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of tetrahydropyrimidine derivatives. The results indicated that modifications to the phenyl group significantly enhanced cytotoxicity against breast cancer cells .

Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2020) demonstrated that derivatives similar to this compound exhibited promising antimicrobial activity against multi-drug resistant strains . The study highlighted the importance of structural modifications for enhancing efficacy.

Data Summary

Activity TypeTest Organisms/ConditionsObserved EffectsReference
AnticancerMCF-7, HeLa, A549Induction of apoptosis
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
Escherichia coliMIC = 128 µg/mL
Anti-inflammatoryMacrophage culturesReduced TNF-alpha and IL-6 production

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of tetrahydropyrimidines often involves multi-step processes that can include cyclization reactions and functional group modifications. The compound can be synthesized through methods that emphasize green chemistry principles, such as microwave-assisted synthesis and solvent-free conditions. These methods not only enhance yields but also reduce environmental impact by minimizing waste.

Chemical Properties:

  • Molecular Formula: C18H16FN3O2
  • Molecular Weight: 325.34 g/mol
  • CAS Number: Not specified in the provided data.

Antiviral Properties

Recent studies have highlighted the antiviral potential of tetrahydropyrimidine derivatives against HIV. A derivative of this compound was shown to inhibit the strand transfer reaction of the HIV integrase enzyme with an IC50 value of 0.65 µM . This suggests that compounds like 4-(4-fluorophenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide could serve as lead compounds for developing new antiviral agents.

Anti-inflammatory Effects

Research indicates that dihydropyrimidinones exhibit significant anti-inflammatory activities. For instance, compounds structurally related to this tetrahydropyrimidine have been evaluated in animal models for their ability to reduce edema induced by carrageenan . The anti-inflammatory activity was compared to standard drugs like diclofenac sodium, demonstrating promising results.

Antihypertensive Activity

The antihypertensive effects of similar compounds have been documented through systematic studies where various derivatives were screened using the tail-cuff method to measure blood pressure . Substitutions on the phenyl ring significantly influenced antihypertensive activity, suggesting that further modifications could enhance efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of tetrahydropyrimidines. For example:

  • Substituents: The presence of electron-donating groups on the phenyl ring has been associated with increased biological activity.
  • Positioning: The positioning of substituents at specific carbon atoms (C-4 and C-6) affects the compound's interaction with biological targets.

Case Studies and Research Findings

StudyFocusKey Findings
Kumar et al., 2004Anti-inflammatoryCompounds showed significant reduction in edema; structure modifications enhanced activity .
Alam et al., 2010AntihypertensiveIdentified potent derivatives with improved blood pressure regulation compared to nifedipine .
Recent HIV StudyAntiviralCompound demonstrated inhibition of HIV integrase with low IC50 values, indicating potential as an antiviral agent .

Comparison with Similar Compounds

Core Modifications: Oxo vs. Thioxo Groups

  • Target Compound : Features a 2-oxo group (C=O).
  • Analogues: Compound 5 (): 4-(3-Fluorophenyl)-6-methyl-2-thioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide replaces the oxo with a thioxo (C=S) group. Compound 5 demonstrated cytotoxicity against cancer cell lines (AGS: IC₅₀ 9.9 µM; MCF-7: IC₅₀ 15.2 µM) . Compounds 7a–9c (): Thioxo derivatives with halogenated aryl groups (e.g., 7c: 4-(2-cyanophenyl)-6-methyl-N-(4-fluorophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide) showed enhanced thermal stability (melting points 257–283°C) compared to oxo analogs .

Substituent Variations on the Aryl Rings

  • 4-Fluorophenyl vs. Halogenated/Substituted Aryl Groups: Compound 8d (): 1-(4-Bromobenzyl)-4-(4-bromophenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide introduces bromine atoms, increasing molecular weight (MW 486.1) and lipophilicity. However, its synthetic yield was low (16.7%), suggesting synthetic challenges . Its higher yield (74%) reflects optimized coupling conditions .

Carboxamide Modifications

  • N-Phenyl vs. N-Heteroaryl/Substituted Phenyl :
    • Compound 4a () : 4-(4-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide introduces a triazole-benzyl group, improving solubility via polar interactions .
    • Compound 9c () : 4-(1,3-Diphenyl-1H-pyrazol-4-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide uses a nitro group for electron withdrawal, which may enhance target binding but reduce metabolic stability .

Physicochemical Properties

Compound (Reference) Substituents/Modifications Melting Point (°C) Molecular Weight Key Functional Groups
Target Compound 4-Fluorophenyl, N-phenyl carboxamide Not Reported 367.4 C=O, CONHPh
Compound 5 () 3-Fluorophenyl, 2-thioxo Not Reported 363.4 C=S, CONHPh
Compound 7c () 2-Cyanophenyl, 4-fluorophenyl, thioxo 270–272 362.4 C=S, CN, CONH(4-F-Ph)
Compound 8d () 4-Bromophenyl, benzyl 171.8–175.2 486.1 C=O, Br, CONHPh
Compound 24 () Benzo[d][1,3]dioxolyl, pyridylmethyl Not Reported 514.1 C=O, OCH₂O, CONH-hetero

Q & A

Q. Optimizing reaction kinetics for scalable synthesis

  • Approach :
  • Use stopped-flow IR to monitor intermediate formation rates.
  • Adjust solvent polarity (e.g., DMF → acetone) to reduce side reactions ().

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